molecular formula C10H12OS B8000477 1-Allylsulfanyl-3-methoxybenzene

1-Allylsulfanyl-3-methoxybenzene

Cat. No.: B8000477
M. Wt: 180.27 g/mol
InChI Key: FTTVCEWSEPSAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylsulfanyl-3-methoxybenzene is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an allylsulfanyl group (-S-CH2CH=CH2) and a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the reaction of 3-methoxybenzene with allyl sulfide in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allylsulfanyl-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-methoxybenzene involves its interaction with various molecular targets. The allylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Allylsulfanyl-4-methoxybenzene
  • 1-Allylsulfanyl-2-methoxybenzene
  • 1-Allylsulfanyl-3-ethoxybenzene

Comparison: 1-Allylsulfanyl-3-methoxybenzene is unique due to the specific positioning of the allylsulfanyl and methoxy groups on the benzene ringCompared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-methoxy-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-7-12-10-6-4-5-9(8-10)11-2/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVCEWSEPSAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.